N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(1-Methoxypropan-2-yl)Amino]Ethyl}Cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring conjugated to a carboxamide group. The substituent at the amide nitrogen is a 2-[(1-methoxypropan-2-yl)amino]ethyl moiety, which introduces both hydrophilic (methoxy, amino) and hydrophobic (cyclopropane, aliphatic chain) features.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-[2-(1-methoxypropan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-8(7-14-2)11-5-6-12-10(13)9-3-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
SCHIYLKGVWTQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-[(1-methoxypropan-2-yl)amino]ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Cyclopropanecarboxamide Derivatives
The cyclopropanecarboxamide core is a common motif in pharmaceuticals and research compounds. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Attributes of Cyclopropanecarboxamide Derivatives
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Hydrophilicity vs. Lipophilicity : The target compound’s methoxypropan-2-yl group enhances hydrophilicity compared to purely aromatic substituents (e.g., indole or naphthofuran in ). This may improve aqueous solubility, critical for oral bioavailability.
Biological Activity
N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biotechnology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈N₂O₂, with a molecular weight of 174.25 g/mol. The structure features a cyclopropane ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 174.25 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)NCC(C(=O)N1CC1) |
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors, modulating various signaling pathways. The presence of the cyclopropane moiety may enhance its binding affinity to these targets, potentially leading to altered physiological responses.
Therapeutic Applications
Research indicates that compounds similar to this compound have shown promise in several therapeutic areas:
- Anticancer Activity : Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Neurological Disorders : There is potential for this compound in the treatment of neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter activity.
- Anti-inflammatory Effects : Preliminary data indicate that it may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of cyclopropane derivatives. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neurological Impact
In a neuropharmacology study, researchers investigated the effects of similar compounds on neuronal survival in models of Alzheimer's disease. The findings suggested that these compounds could enhance neuronal resilience against amyloid-beta toxicity, indicating a potential role in neuroprotection .
Case Study 3: Anti-inflammatory Properties
A recent investigation focused on the anti-inflammatory effects of related compounds in animal models of arthritis. The study found that administration significantly reduced inflammatory markers and improved joint function, supporting further exploration into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
